3-Acetamido-4-nitrobenzoic acid

Übersicht

Beschreibung

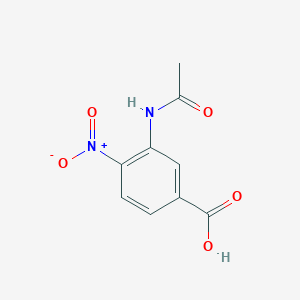

3-Acetamido-4-nitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a nitro group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-nitrobenzoic acid typically involves the nitration of 3-acetamidobenzoic acid. The process begins with the acetylation of 3-amino-4-nitrotoluene, followed by nitration using fuming nitric acid. The nitration reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to handle large quantities of reagents. The nitration process is carefully monitored to prevent hazardous situations, and the product is purified through recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Acetamido-4-nitrobenzoic acid can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding nitrobenzoic acid derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions, where the nitro or acetamido groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Nitrobenzoic acid derivatives.

Reduction: Aminobenzoic acid derivatives.

Substitution: Compounds with different functional groups replacing the nitro or acetamido groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties

- Research Findings : ANBA and its derivatives have shown potential as antiviral agents, particularly against SARS-CoV-2. Studies utilizing molecular docking and density functional theory (DFT) have indicated that ANBA interacts effectively with viral proteins, potentially inhibiting their function and thereby reducing viral load in infected cells .

- Mechanism of Action : The compound targets key proteins involved in the viral life cycle, including the spike protein and RNA-dependent RNA polymerase. This interaction disrupts the virus's ability to infect host cells .

Antimicrobial Activity

- Applications in Drug Formulation : ANBA is noted for its antimicrobial properties, making it a valuable component in the formulation of various drugs aimed at treating infections. Its efficacy in this regard is under ongoing investigation .

Chemical Research Applications

Synthesis Intermediate

- Role in Organic Chemistry : ANBA serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is particularly useful in the preparation of quinoxaline derivatives, which are sought after for their applications in medicinal chemistry .

- Experimental Procedures : The synthesis often involves nitration processes, where 4-acetamidobenzoic acid is treated with mixed acids to yield ANBA. This method has been optimized for safety and efficiency, resulting in high yields of the desired compound .

Biochemical Research

Proteomics Research

- Modulator of Biochemical Pathways : Recent studies have indicated that ANBA can interact with enzymes involved in metabolic processes. This property opens avenues for therapeutic applications in treating metabolic disorders and infections .

- Case Studies : Experimental data show that ANBA can modulate enzyme activity, which may lead to new treatment strategies for diseases linked to metabolic dysregulation.

Data Summary Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Antiviral Research | Potential treatment for SARS-CoV-2 | Inhibits viral proteins; reduces viral load |

| Antimicrobial Activity | Used in drug formulation for infections | Demonstrated antimicrobial properties |

| Synthesis Intermediate | Key role in organic synthesis, especially quinoxaline derivatives | High yield synthesis via nitration |

| Proteomics Research | Modulates enzyme interactions affecting metabolic processes | Potential therapeutic applications identified |

Wirkmechanismus

The mechanism of action of 3-Acetamido-4-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins. Molecular docking studies have shown that the compound can bind to active sites of viral proteins, thereby blocking their function .

Vergleich Mit ähnlichen Verbindungen

- 4-Acetamido-3-nitrobenzoic acid

- 3-Amino-4-nitrobenzoic acid

- 4-Amino-3-nitrobenzoic acid

Comparison: 3-Acetamido-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Acetamido-4-nitrobenzoic acid (ANBA) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its potential as an antiviral agent. This article explores the compound's mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a nitro group at the para position and an acetamido group at the meta position. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 212 - 216 °C |

| Solubility | Soluble in organic solvents |

Target Proteins

ANBA primarily targets proteins involved in viral life cycles, particularly those associated with SARS-CoV-2, the virus responsible for COVID-19. The compound's mechanism involves molecular docking studies that reveal its ability to bind to viral proteins, disrupting their function and inhibiting viral replication .

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. It has been shown to affect gene expression and cellular processes through enzyme inhibition or activation.

Antiviral Properties

Recent studies have highlighted ANBA's potential as an antiviral agent. Molecular docking analyses indicate that it can effectively bind to critical viral proteins such as the spike protein and RNA-dependent RNA polymerase, suggesting its utility in combatting COVID-19 .

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study involving molecular docking simulations, ANBA demonstrated a strong binding affinity for the main protease of SARS-CoV-2, which is essential for viral replication. The study employed density functional theory (DFT) calculations to support these findings, indicating that ANBA could serve as a lead compound for further antiviral drug development .

Antimicrobial Activity

ANBA has also shown antimicrobial properties against certain bacterial strains. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibacterial therapies.

Pharmacokinetics

The pharmacokinetic profile of ANBA has been assessed using tools like SwissADME, which evaluates absorption, distribution, metabolism, and excretion (ADME) properties. The analysis suggests favorable pharmacokinetic characteristics that support its potential therapeutic applications .

| Pharmacokinetic Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to High |

| Metabolism | Hepatic |

| Half-life | Variable depending on dosage |

Medicinal Chemistry

ANBA is being explored for its therapeutic properties beyond antiviral activities. Its derivatives are under investigation for potential use in treating various infections due to their bioactive nature.

Industrial Applications

In addition to medicinal uses, ANBA is utilized in the synthesis of dyes and pigments owing to its stable chemical structure. This versatility makes it a valuable compound in both research and industrial settings.

Eigenschaften

IUPAC Name |

3-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXJQUTVJMSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398058 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-27-6 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.